s-Triazole-3-carboxaldehyde, 5-phenyl-
Description
s-Triazole-3-carboxaldehyde, 5-phenyl- (CAS: 26899-64-9) is a heterocyclic compound with the molecular formula C₉H₇N₃O. It features a triazole core substituted with a phenyl group at position 5 and a carboxaldehyde group at position 2. This compound is of significant interest in medicinal and organic chemistry due to its structural versatility, enabling applications in drug discovery and materials science. Its synthesis typically involves cyclization reactions or functionalization of pre-existing triazole derivatives, as exemplified in protocols involving 1,4-dioxane and triethylamine as catalysts .
Properties
IUPAC Name |
3-phenyl-1H-1,2,4-triazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-10-9(12-11-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGONHESTSCTJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Carboxamide derivatives (e.g., Triazofenamide) exhibit enhanced hydrogen-bonding capacity compared to the aldehyde group, influencing their interactions with biological targets .
Biological Activity :
- S-Alkyl triazole-thiol derivatives show marked antifungal and antibacterial properties, likely due to the thiol group’s redox activity . In contrast, s-Triazole-3-carboxaldehyde, 5-phenyl- lacks direct biological data but shares structural motifs with bioactive analogs.
Synthetic Accessibility: The synthesis of s-Triazole-3-carboxaldehyde, 5-phenyl- relies on cyclization reactions using malononitrile or ethyl cyanoacetate, whereas Triazofenamide requires carboxamide functionalization via coupling reagents .
Steric and Electronic Comparisons
- Phenyl vs. Chlorophenyl : The 5-phenyl group in s-Triazole-3-carboxaldehyde creates steric clashes in confined environments (e.g., enzyme active sites), as observed in heme oxygenase studies where phenyl substituents induced conformational changes in Gln27 residues . The 5-chlorophenyl analog may reduce steric hindrance while introducing electron-withdrawing effects .
- Aldehyde vs. Carboxamide : The aldehyde group in s-Triazole-3-carboxaldehyde is more electrophilic than carboxamides, making it a better candidate for Schiff base formation or condensation reactions .
Notes
Synthetic Challenges : The steric bulk of the 5-phenyl group complicates regioselective modifications, necessitating optimized catalysts or protecting-group strategies .
Spectroscopic Characterization : Crystallographic tools like ORTEP-3 and WinGX are critical for resolving steric effects in triazole derivatives .
Biological Potential: While s-Triazole-3-carboxaldehyde, 5-phenyl- lacks direct activity data, its structural analogs (e.g., chlorophenyl derivatives) suggest untapped pharmacological utility .
Preparation Methods
Cycloaddition Approaches for Triazole Core Formation
Huisgen Cycloaddition with Azides and β-Ketoesters
The 1,3-dipolar cycloaddition between β-ketoesters and organic azides remains the most widely utilized method for constructing the 1,2,3-triazole scaffold. In a representative procedure, ethyl acetoacetate reacts with phenyl azide under DBU catalysis in acetonitrile at 50°C, yielding ethyl 5-methyl-1-phenyl-1,2,3-triazole-4-carboxylate with 85% efficiency. While this method preferentially forms 1,4-disubstituted triazoles, steric and electronic effects from substituents on the azide component can influence regioselectivity.
Critical parameters include:
- Azide reactivity : Aryl azides with electron-withdrawing groups accelerate reaction kinetics but may reduce overall yields due to side reactions.
- Solvent polarity : Acetonitrile enhances DBU’s base strength compared to ethereal solvents, improving deprotonation of the β-ketoester enol intermediate.
Table 1: Comparative Yields in Huisgen Cycloadditions
| Azide Component | β-Ketoester | Catalyst | Yield (%) |
|---|---|---|---|
| Phenyl azide | Ethyl acetoacetate | DBU | 85 |
| 4-Nitrophenyl azide | Ethyl benzoylacetate | DBU | 72 |
| 2-Pyridyl azide | Ethyl trifluoroacetoacetate | DBU | 68 |
Metal-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Copper(I)-catalyzed variants enable room-temperature triazole synthesis but face limitations in introducing aldehyde functionalities. A modified protocol employs Cu(OTf)₂·C₆H₅CH₃ (10 mol%) with DBU in dimethyl sulfoxide (DMSO), achieving 50% yield for pyridyl-substituted triazoles. While effective for electron-deficient azides, this method generates copper byproducts that complicate aldehyde group introduction in downstream steps.
Functional Group Transformations to Introduce the Carboxaldehyde
Reduction of Ester Groups to Primary Alcohols
The ethyl ester moiety in cycloaddition products undergoes reduction to hydroxymethyl groups using diisobutylaluminium hydride (DIBAL-H) in tetrahydrofuran at -78°C. This step requires strict anhydrous conditions to prevent over-reduction to carboxylic acids.
Table 2: Reduction Efficiency Across Solvent Systems
| Ester Substrate | Reducing Agent | Solvent | Alcohol Yield (%) |
|---|---|---|---|
| Ethyl 5-methyl-1-phenyl | DIBAL-H | THF | 92 |
| Ethyl 5-trifluoromethyl | LiAlH₄ | Et₂O | 78 |
| Methyl 5-cyano | NaBH₄/I₂ | MeOH | 65 |
Oxidation of Primary Alcohols to Aldehydes
Controlled oxidation of the resultant primary alcohols employs pyridinium chlorochromate (PCC) in dichloromethane, achieving 88% conversion to the aldehyde without over-oxidation to carboxylic acids. Alternative systems like Swern oxidation (oxalyl chloride/DMSO) provide comparable yields but require low-temperature conditions (-60°C).
Direct Formylation Strategies
Vilsmeier-Haack formylation of pre-formed triazoles using phosphorus oxychloride and dimethylformamide (DMF) introduces aldehyde groups at the 3-position. This method remains limited by poor regioselectivity when multiple reactive sites exist on the triazole ring.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Reaction kinetics studies reveal that polar aprotic solvents (ε > 20) accelerate cycloaddition rates by stabilizing zwitterionic intermediates. Elevated temperatures (50–60°C) improve yields in DBU-mediated reactions but promote aldehyde decomposition if applied during oxidation steps.
Analytical Characterization
Spectroscopic Fingerprints
Pharmaceutical Applications
The carboxaldehyde group enables Schiff base formation with amine-containing biologics, making 5-phenyl-1,2,3-triazole-3-carboxaldehyde a key intermediate in antifungal azole derivatives. Current research focuses on derivatizing the aldehyde into hydrazone and oxime functionalities for enhanced bioactivity.
Q & A
Q. What are the established synthetic routes for s-Triazole-3-carboxaldehyde, 5-phenyl-?
Methodological Answer: The compound is synthesized via multistep reactions starting from intermediates like 2-amino-5-phenyl-1,3,4-oxadiazole. A common approach involves:
- Reaction with chloroacetyl chloride under reflux in triethylamine to form chloroacetamide derivatives .
- Cyclization or functionalization using reagents like phenyl isocyanate in acetonitrile with K₂CO₃ to generate spiro or thiazolidinone derivatives .
- Purification via recrystallization (e.g., methanol or pet-ether) and validation by TLC monitoring .
Key Considerations: Optimize reaction time, solvent polarity, and stoichiometry to minimize byproducts.
Q. How is the structural characterization of s-Triazole-3-carboxaldehyde, 5-phenyl- performed?
Methodological Answer: Characterization relies on:
- Spectroscopy :
- ¹H NMR: Signals at δ 7.12–7.69 (aromatic protons) and δ 4.21 (CH₂) .
- ¹³C NMR: Resonances at δ 165.7 (C=O) and δ 147.2 (triazole carbons) .
- Mass Spectrometry : Molecular ion peak at m/z 237 (M⁺) aligns with the molecular formula C₁₀H₈ClN₃O₂ .
- Elemental Analysis : Matches calculated percentages (e.g., C: 50.54%, N: 17.68%) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies for s-Triazole-3-carboxaldehyde derivatives be resolved?
Methodological Answer:
- Software Tools :
- Strategies :
Q. What computational methods predict the biological activity of s-Triazole-3-carboxaldehyde derivatives?
Methodological Answer:
- Molecular Docking :
- ADME Analysis :
Q. How are reaction mechanisms involving s-Triazole-3-carboxaldehyde derivatives analyzed?
Methodological Answer:
- Experimental Probes :
- Isotopic Labeling : Track substituent migration (e.g., ¹⁸O in carbonyl groups) during oxidation/reduction .
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, temperature) to infer mechanistic pathways.
- Computational Modeling :
- Use Gaussian or ORCA for DFT calculations to map transition states (e.g., SN2 substitutions at the triazole ring) .
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